molecular formula C6H4N2O3S B14156820 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 53229-49-5

3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14156820
CAS No.: 53229-49-5
M. Wt: 184.17 g/mol
InChI Key: NNWNTVVLCCOLEQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused thieno-pyrimidine ring system. The presence of both oxygen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction is carried out under reflux conditions, often in the presence of a desiccant like calcium chloride .

Industrial Production Methods: Industrial production of this compound may involve the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization. This method offers a direct route to the key ureido intermediates, which are then cyclized to form the target thienopyrimidine .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thieno-pyrimidine derivatives .

Scientific Research Applications

3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it inhibits the activity of d-dopachrome tautomerase, leading to the suppression of cancer cell proliferation. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby blocking its catalytic activity .

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidine-2,4-dione
  • Thieno[3,4-b]pyridine-2,4-dione
  • Pyrano[2,3-d]pyrimidine-2,4-dione

Comparison: 3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural arrangement and the presence of a hydroxyl group at the 3-position. This hydroxyl group enhances its reactivity and biological activity compared to similar compounds. Additionally, the compound’s ability to inhibit specific enzymes, such as d-dopachrome tautomerase, sets it apart from other thieno-pyrimidine derivatives .

Properties

CAS No.

53229-49-5

Molecular Formula

C6H4N2O3S

Molecular Weight

184.17 g/mol

IUPAC Name

3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H4N2O3S/c9-5-3-1-2-12-4(3)7-6(10)8(5)11/h1-2,11H,(H,7,10)

InChI Key

NNWNTVVLCCOLEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)N(C(=O)N2)O

Origin of Product

United States

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